molecular formula C12H10N4 B3056186 Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone CAS No. 6957-24-0

Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone

Cat. No.: B3056186
CAS No.: 6957-24-0
M. Wt: 210.23 g/mol
InChI Key: DMQJTSJKMFPBMN-UHFFFAOYSA-N
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Description

Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone is a Schiff base ligand formed by the condensation of pyridine-2-carbaldehyde with hydrazine. This compound is structurally characterized by a pyridine ring substituted with a hydrazone moiety (-NH-N=CH-), which confers strong chelating properties, enabling coordination with transition metals. Such ligands are pivotal in coordination chemistry, catalysis, and materials science due to their tunable electronic and steric profiles.

Properties

IUPAC Name

1-pyridin-2-yl-N-(pyridin-2-ylmethylideneamino)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJTSJKMFPBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NN=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989618
Record name 2,2'-(Hydrazinediylidenedimethanylylidene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-24-0
Record name Pyridine-2-carbaldehyde azine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6957-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Hydrazinediylidenedimethanylylidene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biological Activity

Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone, a hydrazone derivative, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction of pyridine-2-carbaldehyde with hydrazine or its derivatives. The general reaction can be represented as follows:

Pyridine 2 carbaldehyde+HydrazinePyridine 2 carbaldehyde 2 pyridylmethylene hydrazone+H2O\text{Pyridine 2 carbaldehyde}+\text{Hydrazine}\rightarrow \text{Pyridine 2 carbaldehyde 2 pyridylmethylene hydrazone}+\text{H}_2\text{O}

This compound exhibits a molecular formula of C12H10N4C_{12}H_{10}N_4 and has been characterized using various spectroscopic methods, including NMR and mass spectrometry .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Enterococcus faecalis

In one study, the minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 2 μg/mL against pathogenic strains .

Antioxidant Properties

Pyridine-based hydrazones have shown promising antioxidant capabilities. They protect against oxidative stress by scavenging free radicals and reducing metal-catalyzed oxidation processes. This property is particularly relevant in neurodegenerative diseases, where oxidative damage plays a significant role .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For instance, compounds derived from this hydrazone have demonstrated selective cytotoxicity against HepG2 liver cancer cells and THP-1 monocytes .

Table of Biological Activities

Biological ActivityTest Organisms/CellsObserved Effect
AntimicrobialS. aureus, E. coliMIC as low as 2 μg/mL
AntioxidantHuman prion proteinProtection against oxidative stress
CytotoxicityHepG2, THP-1Selective cytotoxicity observed
InsecticidalMosquito larvaeUp to 100% larvicidal activity

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of various hydrazones found that pyridine derivatives had enhanced activity compared to traditional antibiotics. The research highlighted the potential for developing new antimicrobial agents based on these compounds .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of pyridine-based hydrazones in models mimicking prion diseases. The results indicated that these compounds could stabilize proteins and prevent oxidative damage, suggesting their potential in treating neurodegenerative disorders .
  • Agricultural Applications : Recent studies have explored the use of pyridine derivatives as insecticides. Compounds exhibiting larvicidal activity against mosquito larvae were synthesized, showing promise for agricultural pest control .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coordination Behavior and Metal Complexes

  • Pyridine-2-carbaldehyde hydrazone: Likely forms octahedral or square-planar complexes with metals like Co(II), Ni(II), or Cu(II). The pyridyl N and hydrazone N atoms act as donor sites.
  • APMBH : Forms Co(II) complexes with distorted octahedral geometry, as demonstrated by magnetic susceptibility and spectroscopic studies . The methylbenzoyl group stabilizes the complex via hydrophobic interactions.
  • Pioglitazone-related hydrazones (e.g., thiazolidinediones) : These exhibit distinct coordination modes due to sulfur and carbonyl groups, often targeting biological receptors (e.g., PPARγ in diabetes treatment) .

Physicochemical Properties

  • Solubility: Pyridine-2-carbaldehyde hydrazone is moderately soluble in polar solvents (e.g., ethanol, DMSO), whereas APMBH’s benzoyl group reduces aqueous solubility.
  • Stability : Hydrazones with electron-withdrawing groups (e.g., pyridyl) exhibit higher thermal and oxidative stability compared to aliphatic analogs.

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on Pyridine-2-carbaldehyde hydrazone, necessitating inferences from structural analogs. For instance, details APMBH’s synthesis and coordination chemistry, offering a template for comparison. However, differences in substituent effects (e.g., benzoyl vs. hydrazone) limit extrapolation. and focus on unrelated compounds (thiazolidinediones, pesticides), underscoring the need for broader literature surveys to fill data gaps.

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentSolventTemp (°C)Time (h)Yield (%)
Ligand synthesisEthanolReflux390
Co(II) complex formationEthanolReflux4–675–85

Basic: What spectroscopic techniques are essential for characterizing the structural features of Pyridine-2-carbaldehyde hydrazone derivatives?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., ν(C=N) at 1600–1620 cm⁻¹, ν(N–H) at 3200–3300 cm⁻¹) and metal-ligand bonds (e.g., ν(M–N) at 450–550 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., azomethine proton at δ 8.2–8.5 ppm) and carbon shifts (e.g., pyridyl carbons at δ 120–150 ppm) .
  • UV-Vis Spectroscopy : Determines electronic transitions (e.g., π→π* and n→π* bands at 250–350 nm) and d-d transitions in metal complexes .
  • Magnetic Susceptibility : Differentiates high-spin (e.g., μeff = 4.2–4.5 BM for octahedral Co(II)) vs. low-spin configurations .

Advanced: How can computational methods like DFT enhance the understanding of hydrazone ligand geometry and electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09W) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution. For example:

  • Optimized geometries of hydrazone ligands show planar arrangements of the pyridyl and hydrazone moieties, with bond lengths matching crystallographic data .
  • HOMO-LUMO gaps (e.g., 3.5–4.0 eV) correlate with experimental UV-Vis absorption bands, validating electronic transitions .
  • Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(N)→σ*(C–N)), stabilizing the ligand structure .

Q. Table 2: Computational vs. Experimental Data

ParameterDFT CalculationExperimental Value
C=N Bond Length (Å)1.281.27 (XRD)
HOMO-LUMO Gap (eV)3.83.7 (UV-Vis)

Advanced: How to resolve contradictions in spectral data when assigning coordination modes in metal complexes?

Methodological Answer:
Contradictions arise when spectroscopic data suggest multiple coordination possibilities (e.g., monodentate vs. bidentate binding). Resolution strategies include:

  • Cross-Technique Validation : Compare IR (metal-ligand vibrations), magnetic data (spin state), and DFT-optimized geometries .
  • Thermogravimetric Analysis (TGA) : Determines hydration states (e.g., weight loss at 100–150°C corresponds to lattice water) .
  • EPR Spectroscopy : For paramagnetic complexes (e.g., Cu(II)), EPR signals (g∥, g⊥) distinguish square planar vs. octahedral geometries .

Advanced: What strategies optimize reaction conditions for synthesizing hydrazone derivatives with high purity and yield?

Methodological Answer:
Optimization involves:

  • Solvent Selection : Polar solvents (e.g., ethanol, DMF) enhance solubility and reaction rates. Aqueous-ethanol mixtures reduce side products .
  • Catalyst Use : Acidic/basic conditions (e.g., piperidinium acetate) accelerate Schiff base formation .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Table 3: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventEthanol/Water+15%
CatalystPiperidinium Acetate+20%

Advanced: How to evaluate the DNA-binding affinity and antimicrobial mechanisms of hydrazone metal complexes?

Methodological Answer:

  • DNA-Binding Studies :
    • UV-Vis Titration : Monitor hypochromism in ligand/complex-DNA solutions (intercalation) .
    • Viscosity Measurements : Increased DNA viscosity confirms intercalative binding .
  • Antimicrobial Assays :
    • MIC Testing : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., MIC = 12.5–50 µg/mL for S. aureus) .
    • Mechanistic Probes : ROS generation and membrane disruption assays (e.g., using fluorescent probes like DCFH-DA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone
Reactant of Route 2
Reactant of Route 2
Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone

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